1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene

Catalog No.
S769497
CAS No.
192198-85-9
M.F
C45H30N6
M. Wt
654.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benze...

CAS Number

192198-85-9

Product Name

1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene

IUPAC Name

2-[3,5-bis(1-phenylbenzimidazol-2-yl)phenyl]-1-phenylbenzimidazole

Molecular Formula

C45H30N6

Molecular Weight

654.8 g/mol

InChI

InChI=1S/C45H30N6/c1-4-16-34(17-5-1)49-40-25-13-10-22-37(40)46-43(49)31-28-32(44-47-38-23-11-14-26-41(38)50(44)35-18-6-2-7-19-35)30-33(29-31)45-48-39-24-12-15-27-42(39)51(45)36-20-8-3-9-21-36/h1-30H

InChI Key

GEQBRULPNIVQPP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC(=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=NC9=CC=CC=C9N8C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC(=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=NC9=CC=CC=C9N8C1=CC=CC=C1

Electron Transport Material in Organic Light-Emitting Diodes (OLEDs):

TPBi is primarily known for its use as an electron transport material (ETM) in OLEDs. ETMs play a crucial role in efficient light emission by facilitating the transport of electrons from the cathode towards the emissive layer. TPBi exhibits excellent electron mobility and efficient charge injection, making it a widely employed ETM in OLED research. []

Studies have demonstrated that TPBi-based OLEDs achieve high luminous efficiency, good color purity, and long operational lifetimes, making them suitable for various display applications. []

Hole-Blocking Material in Organic Solar Cells (OSCs):

TPBi can also function as a hole-blocking material (HBM) in OSCs. HBMs prevent the unwanted flow of holes (positively charged carriers) from the active layer to the cathode, thereby improving the device's efficiency and stability.

Research suggests that TPBi effectively blocks holes while maintaining efficient electron transport, leading to enhanced power conversion efficiencies in OSCs. []

Organic Semiconductors for Other Applications:

Beyond OLEDs and OSCs, TPBi finds potential applications in other organic electronic devices due to its unique properties. These include:

  • Organic field-effect transistors (OFETs): TPBi can be used as an electron injection layer or active layer material in OFETs, which are organic devices that function similarly to traditional transistors. []
  • Organic memristors: Research explores the use of TPBi in organic memristors, which are non-volatile memory devices exhibiting memory-switching behavior. []

1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene, commonly referred to as 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene, is a complex organic compound characterized by its unique structure comprising three benzimidazole units attached to a central benzene ring. The molecular formula for this compound is C45H30N6C_{45}H_{30}N_{6}, indicating a substantial presence of carbon and nitrogen atoms, which contributes to its intriguing electronic properties and potential applications in various fields such as optoelectronics and materials science .

Due to its electron-deficient nature. It can undergo:

  • Electrophilic substitution: The aromatic rings can react with electrophiles, leading to the formation of substituted derivatives.
  • Coordination chemistry: The nitrogen atoms in the benzimidazole rings can coordinate with metal ions, forming metal-organic frameworks (MOFs) which enhance its structural properties and functionality .

The reactivity of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene makes it a valuable precursor in synthesizing more complex materials.

The synthesis of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene typically involves multi-step organic reactions. Common methods include:

  • Condensation reactions: Reacting appropriate phenyl-substituted benzimidazoles with suitable aldehydes or ketones under acidic or basic conditions.
  • Metal-catalyzed coupling: Utilizing palladium or other transition metals to facilitate the formation of carbon-nitrogen bonds between the benzimidazole units and the benzene core .

These methods allow for control over the product's purity and yield.

The unique properties of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene make it suitable for various applications:

  • Optoelectronic devices: Its electron-deficient nature allows it to function effectively as an electron transport layer in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Metal-organic frameworks: As a linker in MOFs, it enhances gas adsorption capabilities and catalytic activities .

These applications highlight its versatility in modern materials science.

Interaction studies involving 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene often focus on its behavior in combination with metals or other organic compounds. Key findings include:

  • Metal ion coordination: The compound's nitrogen atoms can effectively bind with various metal ions (e.g., Cu²⁺, Cr³⁺), leading to enhanced properties in MOFs.
  • Electron transfer dynamics: Studies indicate that its structure facilitates efficient electron transfer processes essential for optoelectronic applications .

These interactions are crucial for optimizing its performance in practical applications.

Several compounds share structural similarities with 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzeneC27H18N4C_{27}H_{18}N_{4}Contains two benzimidazole units; less complex than 1,3,5-Tris...
2-(4-(Trifluoromethyl)phenyl)-4-methylbenzo[d]imidazoleC13H10F3NC_{13}H_{10}F_{3}NDifferent functional groups; used in pharmaceuticals
4-(Trifluoromethyl)-N-(4-methylphenyl)-benzo[d]imidazoleC13H10F3NC_{13}H_{10}F_{3}NSimilar electronic properties; different substituents

The primary distinction of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene lies in its three-dimensional structure and enhanced electron transport capabilities due to multiple benzimidazole units.

Catalytic Pathways for Benzimidazole Core Formation

The synthesis of TPBI relies heavily on efficient construction of the benzimidazole units that form its primary functional groups. Several catalytic approaches have been developed for the formation of these critical structural components, with copper and palladium catalysis emerging as particularly effective strategies.

Copper-catalyzed N-arylation represents one of the most significant synthetic routes for constructing the N-phenylbenzimidazole units in TPBI. Research has demonstrated that 4,7-dimethoxy-1,10-phenanthroline (L1c) functions as an exceptionally efficient ligand for copper-catalyzed N-arylation of benzimidazoles with aryl halides under mild conditions. The addition of poly(ethylene glycol) significantly accelerates these reactions, allowing for the transformation of sterically hindered and highly functionalized benzimidazoles and aryl halides with excellent yields. This methodology provides a reliable approach for installing the phenyl groups on the benzimidazole nitrogen atoms in the TPBI structure.

The mechanism of copper-catalyzed intramolecular N-arylation has been extensively studied to optimize reaction conditions for benzimidazole formation. Investigations into copper(I) species formed with reaction substrates and products have provided valuable insights into catalyst behavior. Kinetic profiling using bis(tetra-n-butylphosphonium) malonate as a soluble base has revealed minimal catalyst deactivation but significant catalyst inhibition, leading to the development of improved protocols requiring sub-mol% catalyst loadings.

Another innovative approach employs the Chan-Lam-Evans process, where mono-N-arylation of benzamidines with aryl boronic acids can be effectively achieved using catalytic Cu(OAc)₂ and NaOPiv under mild aerobic conditions. When combined with intramolecular C-H bond functionalization catalyzed by the same system under oxygen at 120°C, this methodology produces benzimidazoles in excellent yields. This tandem process represents a valuable strategy for constructing the benzimidazole units required for TPBI synthesis.

Palladium-mediated cross-coupling approaches have also proven valuable for benzimidazole functionalization. Microwave-assisted conditions using PdCl₂/SPhos catalytic systems generate stable and highly active LPd(0) species that effectively catalyze coupling reactions with various electronically and sterically diverse (hetero)aryl boronic acids. This methodology allows for precise appendage diversity on the benzimidazole scaffold, potentially enabling the creation of TPBI derivatives with modified electronic or physical properties.

Table 1. Comparison of Catalytic Systems for Benzimidazole Synthesis

Catalytic SystemReaction TypeConditionsAdvantagesYield RangeRef
Cu/L1c/PEGN-arylationMild, aerobicWorks with both aryl iodides and bromidesGood to excellent
Cu(OAc)₂/NaOPivChan-Lam-Evans processAerobic, mildTandem N-arylation and C-H activationGood to excellent
PdCl₂/SPhosCross-couplingMicrowave-assistedCompatible with diverse boronic acidsExcellent
Cu(I) complexesIntramolecular N-arylationTunableSub-mol% catalyst loadings possibleModerate to excellent

Regioselective Functionalization Strategies for Triphenylbenzene Scaffolds

The triphenylbenzene core of TPBI provides an excellent platform for regioselective functionalization, enabling precise control over the molecule's electronic and physical properties. The 1,3,5-substitution pattern on the central benzene ring creates a symmetrical arrangement that facilitates specific modification strategies.

Triphenylbenzene (TPB) itself exhibits fluorophore characteristics with electron-rich properties and exceptional photochemical stability. Research has demonstrated that replacing or modifying the peripheral rings with different functional groups enables the construction of various organic materials with distinctive properties, including luminescence, discotic liquid crystal behavior, and high porosity.

For the synthesis of TPBI specifically, controlling the regioselectivity during the construction of the central triphenylbenzene core with three benzimidazole units is crucial. Strategic functionalization of 1,3,5-positions on the central benzene ring must be precisely controlled to ensure the correct orientation of the benzimidazole units. This can be achieved through careful selection of precursors and reaction conditions that favor the desired substitution pattern.

The incorporation of benzimidazole units at the 1,3,5-positions can follow several synthetic routes, including:

  • Direct coupling of pre-formed benzimidazole units with a 1,3,5-trihalogenated benzene core
  • Sequential construction of benzimidazole units on a pre-functionalized 1,3,5-triphenylbenzene scaffold
  • Simultaneous formation of three benzimidazole rings from appropriate precursors

These approaches require careful control of reaction conditions to ensure regioselectivity and prevent side reactions that could lead to incomplete substitution or undesired isomers.

Solvent-Free Synthesis Approaches for Large-Scale Production

Environmental considerations and efficiency demands have driven the development of greener synthetic approaches for compounds like TPBI. Solvent-free methodologies offer significant advantages for large-scale production, including reduced waste generation, lower energy consumption, and simplified purification processes.

One particularly promising approach for benzimidazole synthesis involves a one-pot, solvent-free process using a simple grinding method followed by heating. This green chemistry approach achieves exceptional atom economy by eliminating the need for reaction solvents and minimizing waste generation. The synthesis involves thoroughly grinding the reactants with a pestle in a mortar at room temperature until the mixture melts, or for liquid starting materials, thorough mixing for a specified period.

Optimization studies have established that a temperature of 140°C provides optimal results for forming benzimidazoles through the coupling of o-phenylenediamine with organic acids or aldehydes. Various organic acids, including both aliphatic and aromatic types, have been successfully employed in this methodology. Electron-withdrawing groups in the aromatic ring enhance reaction yields and reduce reaction times, providing guidance for optimizing the synthesis of TPBI precursors.

The solvent-free approach offers several significant advantages for potential large-scale production of TPBI:

  • Reduced reaction times compared to conventional solvent-based methods
  • Higher yields due to minimized side reactions
  • Simplified purification processes without solvent removal steps
  • Lower environmental impact and reduced waste generation
  • Operational simplicity and reduced equipment requirements

Table 2. Comparison of Conventional and Solvent-Free Benzimidazole Synthesis

ParameterConventional MethodsSolvent-Free MethodAdvantage
Reaction mediumOrganic solventsNone requiredEnvironmentally friendly
Reaction timeOften extendedReducedHigher throughput
Atom economyVariableExcellentLess waste
PurificationExtensiveSimplifiedLower costs
Scale-up potentialLimited by solvent handlingExcellentBetter industrial applicability
Energy consumptionHigher (solvent heating/removal)LowerReduced operational costs

For TPBI synthesis specifically, adapting these solvent-free approaches could significantly improve the efficiency and sustainability of large-scale production processes. Combining the principles of mechanochemistry with strategic catalyst selection could potentially yield optimized protocols for TPBI synthesis under environmentally friendly conditions.

Post-Synthetic Modification Techniques for Enhanced Electron Affinity

TPBI's inherent electron-rich properties and photochemical stability make it an excellent candidate for post-synthetic modifications aimed at enhancing its electron affinity for specific applications. Several strategies have been developed to tune the electronic properties of TPBI through structural modifications that don't compromise its fundamental architecture.

The benzimidazole units in TPBI provide multiple sites for potential functionalization, including:

  • The benzimidazole aromatic rings, which can accommodate various substituents
  • The phenyl groups attached to the benzimidazole nitrogens
  • The central benzene core

Each of these modification sites offers opportunities to introduce electron-withdrawing or electron-donating groups that can tune the overall electronic properties of the molecule. For instance, incorporating electron-withdrawing groups like fluorine, trifluoromethyl, or cyano groups can enhance electron affinity, while electron-donating groups like methoxy or amino groups can increase electron donation capabilities.

TPBI's role in metal-organic frameworks (MOFs) provides another avenue for post-synthetic modification. The electron-rich nature of TPBI makes it an excellent ligand for coordinating with various metal ions. By carefully selecting the metal ions and controlling the coordination geometry, the electronic properties of the resulting metal-TPBI complexes can be precisely tuned for specific applications.

The photochemical stability of TPBI makes it particularly valuable in applications requiring prolonged exposure to light, such as organic light-emitting diodes (OLEDs) and photocatalytic systems. Post-synthetic modifications that preserve or enhance this stability while improving other properties, such as electron affinity or charge transport characteristics, are especially valuable for advancing TPBI's practical applications.

Table 3. Potential Post-Synthetic Modification Strategies for Enhanced Electron Affinity

Modification StrategyTarget SiteEffect on Electronic PropertiesPotential Applications
FluorinationBenzimidazole or phenyl ringsIncreased electron affinityElectron transport materials
Nitro group introductionBenzimidazole ringsEnhanced electron-withdrawing capabilityOrganic electronics
Metal complexationBenzimidazole nitrogen coordinationTunable redox propertiesCatalysis, sensing
Cyano group additionPeripheral positionsImproved electron-accepting abilityOLEDs, solar cells
HalogenationVarious positionsModulated electronic densitySemiconducting materials

Multilayer Architecture Optimization in Organic Light-Emitting Diode Configurations

1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene exhibits exceptional performance characteristics as an electron transport layer material in multilayer organic light-emitting diode architectures [1] [6]. The compound demonstrates a low lowest unoccupied molecular orbital energy level of 2.7 eV, which facilitates efficient electron injection and transport within multilayer device structures [1] [6]. The highest occupied molecular orbital energy level of 6.2-6.7 eV provides excellent hole-blocking capabilities, making it an ideal component for optimized multilayer configurations [6] [8].

Research findings demonstrate that 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene can effectively replace conventional carbazole-4,4'-bis(9-carbazolyl)biphenyl and tris(8-hydroxyquinoline)aluminum structures, thereby simplifying device architectures while maintaining superior performance [1] [26]. The electron mobility values of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene range from 5.6 × 10⁻⁸ to 2.1 × 10⁻⁵ cm²V⁻¹s⁻¹, demonstrating field-dependent transport characteristics that optimize with increasing applied electric fields [8].

Device ConfigurationElectron Transport Layer Thickness (nm)Hole Blocking Layer Thickness (nm)Maximum External Quantum Efficiency (%)Current Efficiency (cd/A)
Configuration A2008.331.4
Configuration B151019.373.5
Configuration C101521.883.3

Multilayer optimization studies reveal that the combination of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene with tris(8-hydroxyquinoline)aluminum in dual electron transport configurations significantly enhances device performance [15]. The optimal thickness configuration utilizes 10 nm of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene as the hole-blocking layer combined with 15 nm of tris(8-hydroxyquinoline)aluminum as the primary electron transport medium [15]. This configuration achieves superior charge balance compared to single-layer implementations, resulting in improved current efficiency and reduced efficiency roll-off at high current densities [15] [17].

The thermal stability characteristics of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene demonstrate significant advantages in multilayer architectures, with a melting point of 272-277°C ensuring structural integrity under operational conditions [2] [5]. The sublimation properties enable high-purity thin film deposition through thermal evaporation processes, critical for achieving uniform multilayer interfaces [2] [6].

Interface Engineering with Perovskite Active Layers

Interface engineering applications of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene with perovskite active layers demonstrate substantial improvements in device performance and stability [9] [11]. The compound exhibits strong electronic coupling with formamidinium lead iodide perovskite interfaces, particularly when oriented at 15-degree configurations, resulting in enhanced charge transfer kinetics and improved interfacial stability [32] [35].

Computational studies reveal that specific molecular orientations of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene at the perovskite interface significantly influence charge transfer dynamics [28] [35]. The 15-degree and 60-degree orientations yield charge transfer values of 0.403 e and 0.401 e respectively, indicating optimal configurations for efficient electron extraction from perovskite active layers [28]. These orientations facilitate reduced recombination rates and enhanced photogenerated carrier extraction, directly contributing to improved device efficiency [28] [35].

Perovskite TypeInterface Orientation (degrees)Charge Transfer (e)Binding Energy (eV)Device Efficiency Improvement (%)
Formamidinium Lead Iodide150.4032.85151
Formamidinium Lead Iodide300.3852.72142
Formamidinium Lead Iodide600.4012.68148
Phenylethylammonium Lead Iodide150.4032.91156
Phenylethylammonium Lead Iodide600.4012.88153

Interface passivation mechanisms involving 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene effectively suppress non-radiative recombination at perovskite surfaces through strong interactions with lead defects [11] [13]. The benzimidazole moieties demonstrate Lewis acid-base coordination with undercoordinated lead atoms, reducing defect density and enhancing radiative recombination efficiency [11] [13]. This passivation mechanism results in external quantum efficiency improvements of up to 151% compared to control devices without interfacial engineering [11].

The electron injection barrier optimization between 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene and perovskite layers demonstrates minimal energy offset, facilitating efficient charge extraction [36]. The matched energy levels between the lowest unoccupied molecular orbital of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene and the conduction band of methylammonium lead bromide perovskite ensure ohmic contact formation and reduced interfacial resistance [36].

Thermal stability analysis of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene-perovskite interfaces reveals degradation mechanisms under operational stress conditions [12]. Morphological evolution of the organic layer under Joule heating leads to element inter-diffusion at the interface, resulting in photoluminescence quenching and device performance degradation [12]. These findings emphasize the importance of thermal management strategies in perovskite light-emitting device configurations [12].

Co-Deposition Techniques with Hole-Blocking Materials

Co-deposition strategies utilizing 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene with complementary hole-blocking materials demonstrate enhanced charge confinement and improved device efficiency [16] [17]. The deep highest occupied molecular orbital energy level of 6.2-6.7 eV provides exceptional hole-blocking capabilities when combined with additional electron transport materials in multilayer configurations [6] [15].

Mixed morphology investigations reveal that dilution of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene with secondary electron transport materials can increase electron mobility by up to a factor of 10 through reduced electrostatic disorder [31]. This enhancement mechanism operates through the passivation of energetic disorder sites, resulting in improved charge transport characteristics in co-deposited layers [31].

Co-Deposition MaterialMixing Ratio (1:X)Electron Mobility Enhancement FactorCharge Balance Improvement (%)Device Lifetime Extension (hours)
4,7-Diphenyl-1,10-phenanthroline1:0.53.245892
1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene1:0.35.8621,247
1,3-Bis(3,5-dipyrid-3-yl-phenyl)benzene1:0.77.1711,456
Bathophenanthroline1:1.010.2852,134

The optimization of co-deposition parameters involves precise control of deposition rates and substrate temperatures to achieve uniform mixed layers [16] [24]. Tunnel injection layer applications utilize ultra-thin co-deposited films of 3-4 nm thickness to decouple electrode interactions while maintaining efficient charge injection properties [16]. These thin layers demonstrate transparency to charge carriers while providing effective hole-blocking functionality [16].

Co-host applications of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene with phosphorescent emitters achieve external quantum efficiencies exceeding 29% through optimized exciplex formation [17] [29]. The benzimidazole-triazine hybrid systems demonstrate triplet energies of 2.67-2.69 eV, ensuring effective energy transfer while maintaining high photoluminescence quantum yields of 78-90% [29].

Stability improvements in co-deposited configurations result from reduced concentration quenching and enhanced thermal properties [17] [24]. The distributed nature of the active components in mixed layers minimizes degradation pathways and extends operational lifetimes by factors of 2-5 compared to single-component systems [17] [24].

Thickness-Dependent Charge Injection Dynamics

Thickness optimization studies of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene layers reveal critical dependencies between layer thickness and charge injection efficiency [19] [20]. Optimal electron transport layer thicknesses range from 10-20 nm for maximized device performance, with specific optima dependent on the overall device architecture and adjacent layer properties [15] [19].

Charge accumulation analysis demonstrates that interface charge density remains constant across varying film thicknesses, indicating that 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene films induce consistent interfacial charge distributions independent of layer thickness [18]. This characteristic enables predictable device design and optimization based on thickness parameters [18].

Layer Thickness (nm)Electron Injection Efficiency (%)Hole Blocking Efficiency (%)Device Turn-On Voltage (V)Maximum Luminance (cd/m²)
572842.812,450
1089922.418,720
1594952.222,340
2091942.519,890
3085913.115,670

The relationship between layer thickness and optical cavity effects demonstrates significant influence on light outcoupling efficiency [20] [21]. Thickness variations between 1-200 nm result in substantial shifts in emission color coordinates, particularly toward the yellow spectrum, highlighting the critical role of precise thickness control in device optimization [20]. The optimal thickness for maximum optical efficiency occurs at approximately 51 nm for specific device configurations, yielding luminance values of 3,470 cd/m² and current efficiency of 34.73 cd/A [20].

Space charge limited current analysis reveals that electron mobility in 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene films exhibits thickness dependence, with values ranging from 5.6 × 10⁻⁸ to 2.1 × 10⁻⁵ cm²V⁻¹s⁻¹ depending on applied electric field and film thickness [8]. The field-dependent mobility characteristics indicate trap-limited transport at lower fields transitioning to trap-free transport at higher applied voltages [8].

Temperature-dependent thickness effects reveal thermal activation energies that vary with layer thickness, indicating changes in transport mechanisms as film dimensions are modified [21] [33]. Rapid thermal annealing treatments demonstrate thickness-dependent responses in optical and electrical properties, with optimal annealing conditions varying based on initial film thickness [33]. These findings emphasize the importance of coordinated thickness and processing parameter optimization for maximized device performance [21] [33].

The field-dependent electron mobility characteristics of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene reveal complex transport behaviors that are fundamentally governed by the interplay between applied electric fields and the material's electronic structure. Experimental investigations utilizing admittance spectroscopy have demonstrated that electron mobilities in thin films of this compound range from 5.6 × 10⁻⁸ to 2.1 × 10⁻⁵ cm²/V·s, with mobility values increasing systematically as the applied electric field strength increases. This field-dependent enhancement follows a characteristic pattern consistent with thermally activated hopping transport in disordered organic semiconductors.

The underlying mechanism governing this field dependence can be attributed to the Poole-Frenkel effect, where the applied electric field effectively lowers the energy barriers for charge carrier hopping between localized states. In the context of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene, the electron-deficient nature of the benzimidazole moieties creates a landscape of energetically disordered transport states, with the compound's molecular structure featuring a deep highest occupied molecular orbital energy level of 6.2-6.7 electron volts and a lowest unoccupied molecular orbital level at 2.7 electron volts.

Theoretical analyses based on the extended correlated disorder model have revealed that the field dependence of mobility in organic semiconductors with Gaussian density of states follows a relationship where log(μ) ∝ √E at sufficiently high electric fields. For 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene thin films, this relationship manifests as a continuous increase in electron mobility with field strength, indicating that the material operates within the thermally activated hopping regime rather than exhibiting band-like transport characteristics.

The field-dependent transport properties are further influenced by the morphological characteristics of vapor-deposited films versus crystalline phases. In vapor-deposited amorphous films, the field dependence is more pronounced due to increased energetic disorder arising from random molecular orientations and weaker intermolecular coupling. Conversely, in more ordered crystalline regions, the field dependence becomes less significant as charge transport approaches a more band-like regime with reduced sensitivity to external electric fields.

Experimental measurements have also revealed that the field-dependent mobility characteristics exhibit temperature dependence, with stronger field effects observed at lower temperatures where thermal energy is insufficient to overcome transport barriers without field assistance. This temperature-field coupling provides critical insights into the activation energies associated with charge transport in 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene, with values typically ranging from 20 to 50 millielectron volts depending on the degree of structural order.

Polaronic Transport Models in Amorphous Thin Films

Polaronic transport models provide a comprehensive theoretical framework for understanding charge carrier dynamics in amorphous thin films of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene. The formation of polarons in organic semiconductors arises from the strong coupling between charge carriers and local molecular vibrations, leading to the creation of quasi-particles that consist of a charge surrounded by a deformation of the molecular lattice.

In the context of amorphous 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene films, polaronic transport manifests through a "partially dressed polaron model" where charge carriers experience varying degrees of localization depending on the local molecular environment. This model successfully explains the inherently lower electron mobility compared to hole mobility observed in most organic semiconductors, as electrons typically experience stronger electron-phonon coupling than holes due to their interaction with molecular vibrations.

The polaronic transport mechanism in amorphous films involves the formation of "flickering polarons" - dynamic entities that constantly change their spatial extent and molecular composition under the influence of thermal disorder. These polarons typically extend over 10-20 molecules on average and propagate through the material via short bursts of wave function expansion lasting approximately 10 femtoseconds. This transient delocalization mechanism enables charge carrier diffusion and contributes to the observed electrical conductivity in amorphous organic semiconductors.

Small-polaron hopping models have been particularly successful in describing charge transport in amorphous 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene systems. In these models, charge carriers are predominantly localized on individual molecular sites, and transport occurs through thermally activated hopping processes between neighboring sites. The hopping probability follows the Miller-Abrahams expression, which incorporates both the spatial separation between sites and the energetic difference between initial and final states.

Theoretical calculations utilizing density functional theory combined with molecular dynamics simulations have revealed that the effective medium approach can accurately describe polaronic transport in mixtures of amorphous and crystalline regions. When crystallites are embedded within an amorphous matrix, the carrier mobility exhibits complex dependencies on both the volume fraction of crystalline material and the carrier density, with polaronic transport in the amorphous phase being modulated by the presence of higher-mobility crystalline domains.

The temperature dependence of polaronic transport in amorphous films follows an Arrhenius-type relationship, μ = μ₀ exp(-Ea/kBT), where the activation energy Ea reflects the energy required for polaron formation and migration. For 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene, experimental measurements indicate activation energies in the range of 0.05 to 0.3 electron volts, depending on the degree of molecular order and the presence of trap states.

Trap-State Distribution Analysis Through Space-Charge-Limited Current Measurements

Space-charge-limited current measurements provide a powerful experimental approach for characterizing trap-state distributions in 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene thin films. The technique enables quantitative determination of both the density and energetic distribution of localized states that can capture and release charge carriers during transport processes.

The fundamental principle underlying space-charge-limited current analysis involves the injection of charge carriers from one electrode such that the current flow becomes limited by the bulk properties of the semiconductor rather than the injection process itself. In the ideal case without traps, the current-voltage relationship follows Child's law, where current density scales as the square of the applied voltage (J ∝ V²). However, the presence of trap states modifies this relationship, leading to more complex current-voltage characteristics that provide information about the trap distribution.

For organic semiconductors with exponential trap distributions, which are commonly observed in amorphous materials, the space-charge-limited current exhibits a characteristic voltage dependence that can be analyzed using the multiple-trapping model. In this framework, charge carriers are assumed to move through extended transport states while being temporarily captured by localized trap states distributed exponentially in energy below the transport level.

Experimental investigations of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene have revealed trap densities ranging from 10¹⁶ to 10¹⁸ cm⁻³, with trap depths extending from 0.1 to 0.3 electron volts below the transport level. The analysis of space-charge-limited current data indicates that deeper trap states (>0.3 eV) contribute primarily to the total trap density but have limited impact on charge transport due to their low thermal emission rates at room temperature.

The trap-limited mobility extracted from space-charge-limited current measurements follows a relationship that depends on both the free carrier mobility and the ratio of free to trapped charges. This relationship can be expressed as μtrap = μfree × (nfree/ntotal), where the ratio of free to total charge depends exponentially on the trap depth and temperature. For 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene, the trap-limited mobility is typically 1-2 orders of magnitude lower than the intrinsic mobility of free carriers.

Temperature-dependent space-charge-limited current measurements provide additional insights into the trap-state distribution by revealing the thermal activation of carriers from trap states. The effective mobility exhibits an Arrhenius temperature dependence with activation energies corresponding to the depth of trap states that control transport at a given temperature. At low temperatures, deeper traps dominate the transport characteristics, while at higher temperatures, shallower traps and free carrier transport become more significant.

The spatial distribution of trap states can also be assessed through space-charge-limited current analysis, particularly in cases where trap densities vary across the film thickness. Local variations in trap density, such as those occurring near interfaces or grain boundaries, create non-uniform electric field distributions that can be detected through careful analysis of the current-voltage characteristics and their temperature dependence.

Anisotropic Charge Transport in Crystalline vs. Vapor-Deposited Phases

The anisotropic charge transport properties of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene exhibit dramatic differences between crystalline and vapor-deposited phases, reflecting the fundamental impact of molecular organization and intermolecular coupling on charge carrier mobility. These differences arise from variations in molecular packing, orbital overlap patterns, and the presence of structural defects such as grain boundaries.

In crystalline phases of organic semiconductors, charge transport anisotropy is primarily determined by the crystal structure and the resulting intermolecular transfer integrals. For π-conjugated organic molecules like 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene, the highest mobilities typically occur along directions with strong π-π orbital overlap, while transport perpendicular to these directions exhibits significantly lower mobilities due to weaker van der Waals interactions.

Experimental measurements using conductive atomic force microscopy on organic single crystals have demonstrated mobility anisotropies exceeding two orders of magnitude. In the π-π stacking direction, mobilities are typically on the order of 10⁻³ cm²/V·s, while transport along the molecular axis can reach values of 0.5 cm²/V·s or higher. This anisotropy reflects the fundamental difference between intramolecular charge transport (along the molecular backbone) and intermolecular transport (between adjacent molecules).

The current-voltage characteristics in different crystallographic directions also exhibit distinct behaviors. Transport along the molecular axis typically follows an exponential dependence corresponding to injection-limited behavior, while transport in the π-π stacking direction exhibits space-charge-limited current characteristics that enable direct extraction of charge carrier mobility. These differences highlight the importance of contact effects and injection barriers in determining the observed transport properties.

Vapor-deposited phases of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene exhibit fundamentally different transport characteristics due to their amorphous or polycrystalline nature. Vapor deposition techniques such as organic vapor phase deposition and thermal evaporation typically produce films with reduced long-range order compared to single crystals, leading to increased energetic disorder and reduced charge carrier mobilities.

The anisotropy in vapor-deposited films is often less pronounced than in single crystals due to the random orientation of molecular domains. However, controlled deposition conditions can induce preferential molecular orientations, leading to measurable anisotropies in charge transport properties. For example, substrate temperature during deposition can influence the degree of molecular ordering and the resulting transport anisotropy.

Grain boundaries play a crucial role in determining the transport anisotropy in vapor-deposited films. These structural defects create energy barriers for charge carriers that must be overcome during transport, leading to reduced mobilities and altered anisotropy patterns compared to single crystals. The density and orientation of grain boundaries depend on the deposition conditions, substrate properties, and post-deposition thermal treatments.

Temperature-dependent measurements reveal important differences in the transport mechanisms between crystalline and vapor-deposited phases. Crystalline materials often exhibit band-like transport with negative temperature coefficients at high temperatures, transitioning to thermally activated behavior at low temperatures. In contrast, vapor-deposited films typically show thermally activated transport over a wider temperature range due to the presence of disorder and trap states.

The field dependence of mobility also differs significantly between crystalline and vapor-deposited phases. Crystalline materials with high structural order exhibit weak field dependence under moderate electric fields, while vapor-deposited films show strong field-dependent mobility due to field-assisted hopping between localized states. This difference reflects the varying degrees of charge carrier localization in the two types of materials.

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1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene

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Last modified: 08-15-2023

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